

# Physicochemical properties of 2-Bromo-3,5-difluorobenzoic acid

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## Compound of Interest

Compound Name: 2-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1280481

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## An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-3,5-difluorobenzoic acid** is a halogenated aromatic carboxylic acid. Its structural features, including the presence of a bromine atom and two fluorine atoms on the benzene ring, make it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the carboxylic group and the reactivity of the aromatic ring. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental data and procedural insights.

## Core Physicochemical Properties

The fundamental physical and chemical characteristics of **2-Bromo-3,5-difluorobenzoic acid** are summarized below. This data is essential for its application in synthesis, formulation, and quality control.

## Identification and Structure

Identifier	Value
IUPAC Name	2-bromo-3,5-difluorobenzoic acid
CAS Number	651027-01-9[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O <sub>2</sub> [1][4][5]
Molecular Weight	237.00 g/mol [1][4]
Canonical SMILES	C1=C(C=C(C(=C1C(=O)O)Br)F)F[5]
InChI Key	KBOFTBQUYXDFF-UHFFFAOYSA-N[5]

## Tabulated Physical and Chemical Data

Property	Value	Source
Physical Form	Solid	
Melting Point	140-142 °C	
Boiling Point	279.6 °C at 760 mmHg	[1]
pKa	3.29 ± 0.10 (Predicted for isomer)	[6]
Storage Conditions	Room Temperature, Sealed in dry conditions	[7]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2-Bromo-3,5-difluorobenzoic acid**. While specific spectra for this compound are proprietary to chemical suppliers, typical expected data and sources for similar compounds are discussed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR are essential for confirming the substitution pattern on the aromatic ring. Suppliers like Moldeb and BLD Pharm indicate the availability of NMR data upon request.[1][3]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid group (typically ~1700 cm<sup>-1</sup>) and a broad O-H stretch

( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ). C-Br and C-F stretches would appear in the fingerprint region.

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural verification. Predicted collision cross-section values for various adducts are available.<sup>[5]</sup>

## Experimental Protocols

Detailed experimental protocols for determining physicochemical properties are crucial for reproducibility and validation in a research setting. Below are generalized methodologies applicable to the characterization of **2-Bromo-3,5-difluorobenzoic acid**.

### Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology (Capillary Method):

- Sample Preparation: A small, dry sample of **2-Bromo-3,5-difluorobenzoic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor is used.
- Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point (140 °C).
- Observation: The heating rate is then slowed to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

### High-Performance Liquid Chromatography (HPLC) for Purity Analysis

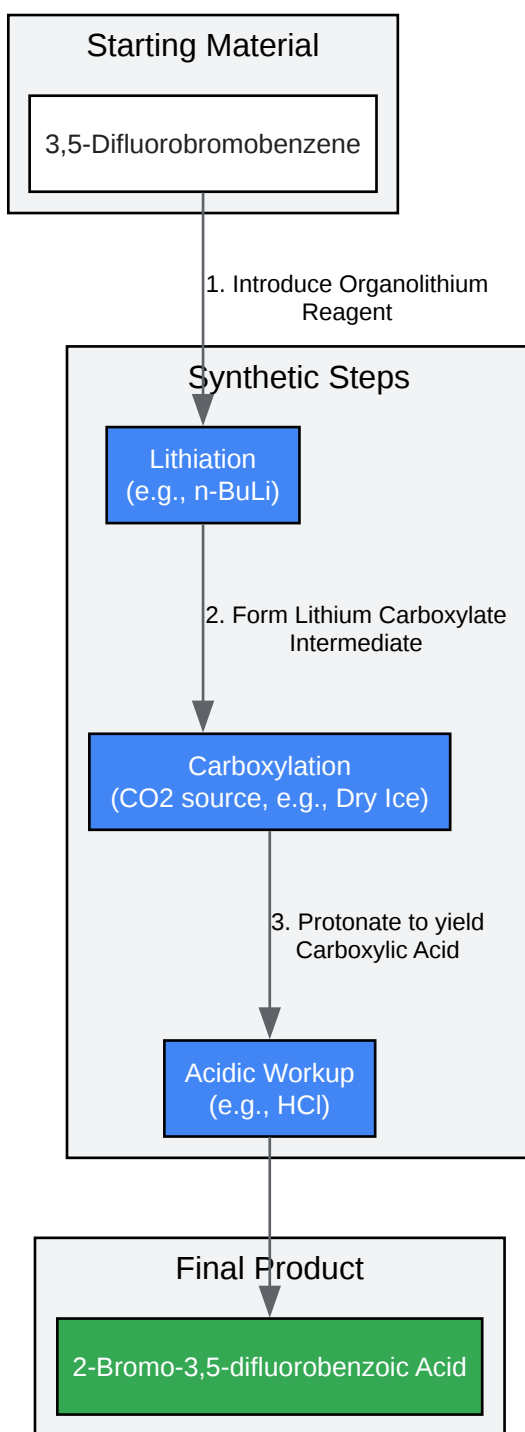
Objective: To determine the purity of the compound and identify any impurities.

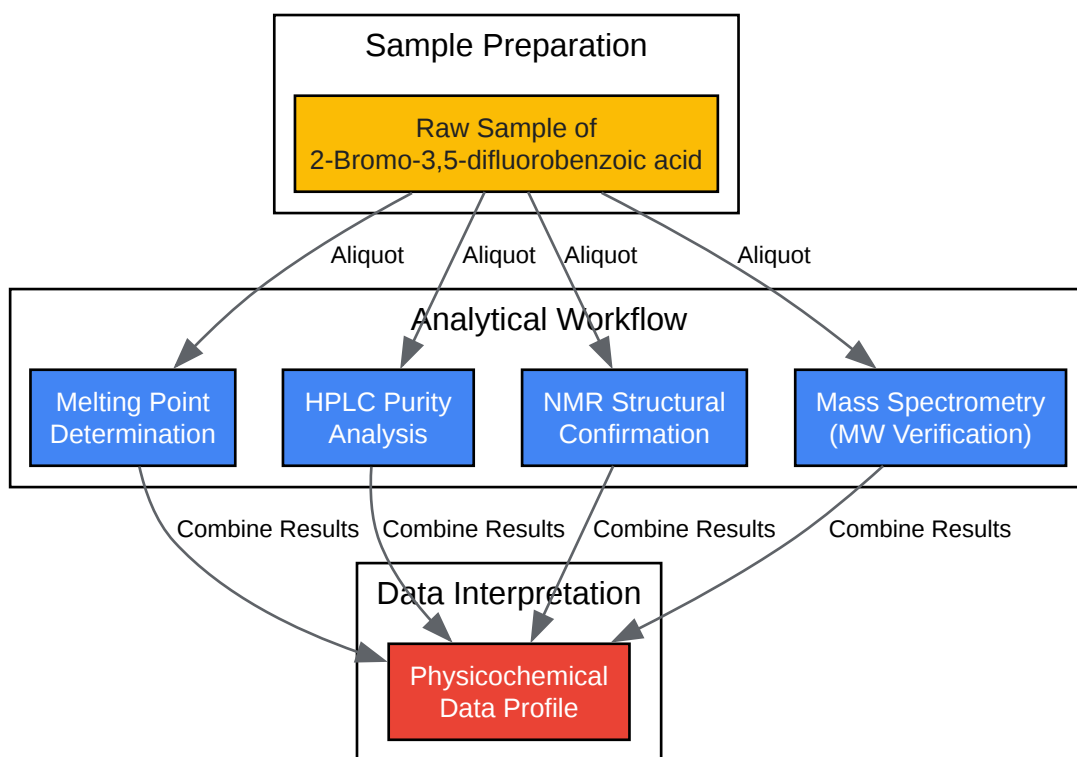
#### Methodology (Reverse-Phase HPLC):

- **Sample Preparation:** A standard solution of **2-Bromo-3,5-difluorobenzoic acid** is prepared by accurately weighing the substance and dissolving it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
- **Chromatographic Conditions:**
  - **Column:** C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  - **Mobile Phase:** A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** UV detector set to an appropriate wavelength (e.g., 254 nm).
  - **Injection Volume:** 10 µL.
- **Analysis:** The sample is injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

## Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.





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